molecular formula C20H19ClN2O3 B2785430 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide CAS No. 2034268-43-2

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide

Cat. No.: B2785430
CAS No.: 2034268-43-2
M. Wt: 370.83
InChI Key: WODYMDBRPUTUNO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide (CAS 2034268-43-2) is a chemical compound with a molecular formula of C20H19ClN2O3 and a molecular weight of 370.8 g/mol . This research chemical is offered for use in biochemical research and early discovery efforts. Compounds featuring similar structural motifs, such as the p-chlorophenoxy moiety , are of significant interest in metabolic disease research. This particular group is structurally related to known hypolipidemic agents and has been investigated for its potential to improve parameters like insulin resistance, hyperglycemia, and hyperlipidemia . Furthermore, related compounds have been explored as potential AMPK (adenylate-activated protein kinase) agonists . AMPK is a critical regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for overcoming insulin resistance, lowering blood sugar and lipids, and addressing conditions such as non-alcoholic fatty liver disease (NAFLD) . Researchers can utilize this high-purity compound to probe its specific mechanism of action and evaluate its potential research applications in these and other biological contexts. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)23-13-14-5-3-11-22-18(14)17-6-4-12-25-17/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYMDBRPUTUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, with the CAS number 2034593-11-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a chlorophenoxy group, a furan ring, and a pyridine moiety, which may confer diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H19_{19}ClN2_{2}O3_{3}
Molecular Weight370.8 g/mol
CAS Number2034593-11-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.
  • Synthesis of the Furan-Pyridine Intermediate : Formation of the furan ring and its subsequent coupling with a pyridine derivative.
  • Final Coupling : Combining the chlorophenoxy intermediate with the furan-pyridine intermediate using coupling reagents such as EDCI in the presence of a base like triethylamine.

Anticancer Activity

Research indicates that compounds featuring similar structural motifs have demonstrated significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Enzymatic Activity : Many derivatives target specific enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .

Antioxidant Properties

The furan ring in this compound may contribute to antioxidant activity, which has been observed in other furan-containing compounds. Antioxidants are crucial for protecting cells from oxidative stress and may play a role in cancer prevention .

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines (e.g., HeLa and HepG2), furan derivatives have shown cytotoxic effects with IC50 values indicating effective inhibition at micromolar concentrations .
  • Mechanism-Based Approaches : Recent reviews on similar compounds highlight their ability to inhibit specific biological targets involved in cancer progression, suggesting that this compound could follow similar pathways .

Comparative Analysis

A comparison with structurally related compounds reveals that variations in substituents can significantly influence biological activity:

Compound NameAnticancer ActivityAntioxidant PotentialNeuroprotective Effects
This compoundModerateYesPotentially
1,3,4-Oxadiazole DerivativesHighYesYes
Furan-containing Phenolic CompoundsVariableHighYes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., ) use alkaline conditions for substitution (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) and acidic reduction with iron powder. Key parameters include:

  • Temperature : Maintain 60–80°C during substitution to avoid side reactions.
  • Catalysts : Use condensing agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Purification : Employ column chromatography or recrystallization for ≥95% purity.
    Yield optimization requires balancing solvent polarity (e.g., DMF for solubility) and stoichiometric ratios .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., furan and pyridine protons resonate at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 441.12).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Structural analogs (e.g., ) show:

  • Anticancer activity : IC50_{50} <10 µM in cell lines (e.g., MCF-7) via ATF4 pathway inhibition.
  • Anti-inflammatory effects : COX-2 inhibition (60–70% at 50 µM).
  • Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL).
    These activities correlate with the chlorophenoxy and furan-pyridine motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : SAR strategies include:

  • Analog synthesis : Replace the furan ring with thiophene () or modify the chlorophenoxy group (e.g., nitro or methoxy substitutions) .

  • Activity cliffs : Compare IC50_{50} values of analogs (e.g., Table 1).

  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like TRPV1 or ATF4 .

    Table 1 : SAR of Key Analogs

    Substituent ModificationBioactivity (IC50_{50})Target
    Furan → Thiophene8.2 µM (Anticancer)ATF4
    -OCH3_3 at phenyl12.5 µM (Anti-inflammatory)COX-2
    -NO2_2 at pyridine25.3 µM (Antimicrobial)DNA gyrase

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Standardization : Use identical cell lines (e.g., HEK293 for ATF4 studies) and controls.
  • Dose-response curves : Triplicate measurements with ≥6 concentrations.
  • Meta-analysis : Compare data across studies (e.g., vs. 15) using ANOVA to identify outliers .

Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity?

  • Answer : Critical approaches include:

  • In vitro microsomal assays : Human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation (e.g., CYP3A4-mediated oxidation).
  • Ames test : Assess mutagenicity using Salmonella strains TA98/TA100.
  • hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC50_{50} >30 µM is desirable) .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

  • Flow chemistry : Continuous reactors for precise temperature control (e.g., 70±2°C).
  • Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported enzymes).
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amide coupling).
  • Data Analysis : Use software like GraphPad Prism for EC50_{50}/IC50_{50} calculations with 95% confidence intervals.
  • Ethical Compliance : Ensure all biological studies adhere to institutional guidelines (e.g., IACUC approval for in vivo work) .

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